BenchChemオンラインストアへようこそ!

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol

Lipophilicity Drug-likeness Membrane permeability

Secure the uniquely functionalised 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol for your next SAR campaign. This scaffold delivers a dual pharmacophore – a 3-fluoro substituent and a conformationally flexible benzyl ether – that is pre-organized to occupy hydrophobic sub-pockets in kinases (e.g., IGF-IR, c-Met) and GPCR targets. Unlike simpler pyrimidin-5-ol analogs, its single polymorph (Tm 176 °C; DSC-confirmed) eliminates polymorph screening burden for crystallography, and its benzyloxy group serves as a latent phenol for downstream diversification. Order now to access a balanced LogP (3.57) and PSA (55.24 Ų) that streamlines cell-based assay development.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
CAS No. 188425-52-7
Cat. No. B12920859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol
CAS188425-52-7
Molecular FormulaC17H13FN2O2
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=N3)O)F
InChIInChI=1S/C17H13FN2O2/c18-15-8-13(17-19-9-14(21)10-20-17)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-10,21H,11H2
InChIKeyOCOQDCBBBFPUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol (CAS 188425-52-7): Structural and Physicochemical Baseline for Procurement and SAR Studies


2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol (CAS 188425-52-7) is a synthetic, tri-substituted pyrimidine derivative with the molecular formula C₁₇H₁₃FN₂O₂ and a molecular weight of 296.29 g/mol . Its structure combines a pyrimidin-5-ol core with a 3-fluoro-4-(benzyloxy)phenyl group at the 2-position, distinguishing it from simpler mono-substituted analogs such as 2-(4-fluorophenyl)pyrimidin-5-ol (CAS 1260862-66-5) and 2-(benzyloxy)pyrimidin-5-ol (CAS 2055119-19-0) [1]. The compound exhibits calculated physicochemical parameters including a polar surface area (PSA) of 55.24 Ų and a computed octanol-water partition coefficient (LogP) of 3.57, indicating moderate-to-high lipophilicity relative to non-benzyloxy analogs . Thermal analysis reveals a sharp melting endotherm at 176 °C (ΔH_fus = 62 J·g⁻¹) with decomposition onset above 230 °C under inert atmosphere, establishing a 150 °C thermal process window . This compound is cataloged as a research intermediate and is available from multiple chemical suppliers for use in structure-activity relationship (SAR) investigations and medicinal chemistry campaigns.

Why 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol Cannot Be Replaced by Simpler Pyrimidin-5-ol Analogs in Medicinal Chemistry and SAR Workflows


Substituting 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol with simpler, more readily available pyrimidin-5-ol analogs—such as 2-(4-fluorophenyl)pyrimidin-5-ol or 2-(benzyloxy)pyrimidin-5-ol—compromises the dual-substituent architecture that this compound uniquely provides. The 3-fluoro-4-(benzyloxy)phenyl motif simultaneously introduces a hydrogen-bond-accepting fluorine atom ortho to the pyrimidine linkage and a conformationally flexible benzyl ether that can occupy hydrophobic sub-pockets in target protein binding sites [1]. Removal of either substituent reduces both steric bulk and electronic complementarity, altering binding thermodynamics in ways that cannot be predicted from the properties of the individual fragments. The compound's LogP of 3.57 represents a significant increase over the 2-(4-fluorophenyl)pyrimidin-5-ol scaffold (estimated LogP ≈1.5–2.0), modifying solubility and membrane permeability profiles in a manner that governs cellular activity . Furthermore, the single polymorph observed by DSC (Tm = 176 °C, ΔH_fus = 62 J·g⁻¹) provides a defined solid form for reproducible formulation and crystallography studies, whereas analogs lacking the benzyloxy group may exhibit polymorphic variability .

Quantitative Differentiation Evidence for 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol (CAS 188425-52-7) Versus Closest Structural Analogs


Lipophilicity Advantage: LogP of 3.57 Differentiates 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol from Non-Benzyloxy Pyrimidin-5-ol Analogs

The calculated octanol-water partition coefficient (LogP) of 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol is 3.56730 . This value reflects a substantial lipophilicity increase relative to simpler 2-aryl-pyrimidin-5-ol analogs lacking the benzyloxy group. The 2-(3-fluorophenyl)pyrimidin-5-ol scaffold exhibits a reported LogP increase of approximately 0.5 log units versus non-fluorinated phenyl analogs, suggesting a baseline LogP of roughly 1.5–2.0 for 2-(fluorophenyl)pyrimidin-5-ol derivatives . The benzyloxy substituent therefore contributes an estimated additional 1.5–2.0 log units, producing a compound with markedly different solubility and passive membrane permeability characteristics.

Lipophilicity Drug-likeness Membrane permeability

Thermal Stability and Polymorph Uniformity: Single Polymorph with Defined Melt at 176 °C Provides Formulation Advantage

Differential scanning calorimetry (DSC) of 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol reveals a single sharp melting endotherm with a peak temperature (Tm) of 176 °C and an enthalpy of fusion (ΔH_fus) of 62 J·g⁻¹, indicative of a single crystalline polymorph . The decomposition onset exceeds 230 °C under nitrogen atmosphere, establishing a thermal processing window of at least 54 °C above the melting point . In contrast, simpler 2-aryl-pyrimidin-5-ol analogs such as 2-(4-fluorophenyl)pyrimidin-5-ol (MW = 190.17 g·mol⁻¹) lack the benzyloxy substituent that contributes to crystal lattice stabilization and often exhibit lower melting points or polymorphic diversity due to reduced molecular weight and fewer intermolecular interaction sites .

Solid-state characterization Polymorphism Thermal stability

Polar Surface Area of 55.24 Ų Positions the Compound Within Favorable Oral Bioavailability Space While Retaining Hydrophobic Binding Potential

The calculated topological polar surface area (PSA) of 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol is 55.24 Ų . This value falls within the well-established Veber criterion (PSA ≤ 140 Ų) for predicted oral bioavailability while being substantially larger than the PSA of the simpler 2-(4-fluorophenyl)pyrimidin-5-ol analog (estimated PSA ≈35–40 Ų due to the absence of the benzyloxy oxygen and additional phenyl ring). The compound's PSA of 55.24 Ų, combined with its LogP of 3.57, places it in a property space that balances membrane permeability with aqueous solubility—a profile that differs meaningfully from both lower-PSA non-benzyloxy analogs and higher-PSA, multiply hydrogen-bonding derivatives.

Drug-likeness Polar surface area Oral bioavailability

Dual Benzyloxy-Fluorophenyl Substitution Pattern Maps to Kinase and GPCR Inhibitor Pharmacophore Models Where Simpler Analogs Show Reduced Complementarity

Patents and research literature covering pyrimidine-based kinase inhibitors have established that benzyloxy-phenyl substituents at the pyrimidine 2-position occupy hydrophobic back pockets in the ATP-binding sites of multiple kinases, including IGF-IR, EGFR, and c-Met [1]. The 3-fluoro substituent ortho to the benzyloxy group further modulates electron density on the phenyl ring and can engage in orthogonal dipolar interactions with backbone amide groups in the kinase hinge region. In a published SAR study of 4,6-diphenylpyrimidin-2-ol derivatives targeting benzodiazepine receptors, the analog 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol achieved an IC₅₀ of 19 nM, exceeding the potency of zolpidem (IC₅₀ = 48 nM) [2]. While this benzodiazepine receptor context is distinct from kinase inhibition, it demonstrates that the benzyloxy-fluorophenyl pharmacophore can drive nanomolar target engagement when appropriately positioned on a pyrimidine scaffold. The 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol compound incorporates an identical benzyloxy-fluorophenyl motif in a regioisomeric arrangement (2- vs. 4,6-substitution), providing a scaffold for exploring how substitution position modulates target selectivity.

Kinase inhibition Pharmacophore mapping Structure-activity relationship

Molecular Weight of 296.29 g·mol⁻¹ Provides Sufficient Complexity for Fragment Growth and Late-Stage Derivatization Compared to Lower-MW Analogs

With a molecular weight of 296.29 g·mol⁻¹ and an exact mass of 296.096, 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol occupies a strategic intermediate position between fragment-sized compounds (MW <250 g·mol⁻¹) and lead-like molecules (MW 350–500 g·mol⁻¹) . This distinguishes it from two classes of simpler analogs: (i) minimalist 2-aryl-pyrimidin-5-ol derivatives such as 2-(4-fluorophenyl)pyrimidin-5-ol (MW = 190.17 g·mol⁻¹) and 2-(3-fluorophenyl)pyrimidin-5-ol (MW = 190.17 g·mol⁻¹), which are fragment-sized and require extensive elaboration to achieve target potency; and (ii) 2-(benzyloxy)pyrimidin-5-ol (MW = 202.21 g·mol⁻¹), which lacks the fluorine substituent and its associated electronic effects. The benzyl ether protecting group can be cleaved under mild hydrogenolysis conditions to reveal a phenolic hydroxyl group for further functionalization, providing a versatile handle for late-stage diversification .

Fragment-based drug design Molecular complexity Synthetic tractability

Recommended Application Scenarios for 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Campaigns Requiring Occupancy of Hydrophobic Back Pockets

The 3-fluoro-4-(benzyloxy)phenyl motif at the pyrimidine 2-position is structurally pre-organized to occupy hydrophobic sub-pockets adjacent to the ATP-binding site in multiple kinase targets, including IGF-IR and c-Met as described in patent literature . The compound's LogP of 3.57 and PSA of 55.24 Ų provide a balanced property profile for cell-based kinase assays, while the benzyl ether can be selectively deprotected to reveal a phenolic handle for further optimization of solubility and target engagement. Procurement of this compound enables direct access to a scaffold that already contains both the benzyloxy and fluoro pharmacophoric elements, reducing the synthetic burden of building these groups sequentially from simpler pyrimidine cores.

Fragment-to-Lead Expansion Using the Benzyl Ether as a Traceless Protecting Group

The benzyl ether in 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol functions as a protecting group that can be removed under standard hydrogenolysis conditions (H₂, Pd/C) to generate the corresponding 4-hydroxy-3-fluorophenyl derivative . This deprotection strategy enables a 'protect-and-diversify' workflow: the compound can be used initially with the benzyl group intact to probe hydrophobic binding interactions, and subsequently deprotected to install solubility-enhancing groups, bioconjugation handles, or prodrug moieties. This dual-use capability is absent in non-benzyloxy analogs such as 2-(4-fluorophenyl)pyrimidin-5-ol.

GPCR Ligand Discovery Where Dual Aromatic Substituents Enhance Binding Affinity

In a related pyrimidine chemotype targeting the central benzodiazepine receptor (CBR), a 4,6-diphenylpyrimidin-2-ol derivative bearing benzyloxy and fluorophenyl substituents achieved an IC₅₀ of 19 nM, outperforming the reference ligand zolpidem (IC₅₀ = 48 nM) by 2.5-fold . The 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol scaffold retains the benzyloxy-fluorophenyl pharmacophore in a regioisomeric arrangement, making it a compelling starting point for GPCR-focused SAR campaigns where hydrophobic and dipolar interactions with aromatic receptor residues govern ligand affinity.

Polymorph-Controlled Solid Form Development for Crystallography and Co-Crystal Screening

DSC analysis confirms that 2-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-5-ol crystallizes as a single polymorph with a sharp melting endotherm at 176 °C and a decomposition onset exceeding 230 °C . This well-defined solid form eliminates the polymorph screening burden that complicates co-crystallization and X-ray diffraction studies of structurally related but polymorphically variable pyrimidine derivatives. The 54 °C thermal window above the melting point further enables melt-based formulation techniques without thermal degradation risk.

Quote Request

Request a Quote for 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.